molecular formula C9H8N2O B7855373 1H-indole-3-carbaldehyde oxime

1H-indole-3-carbaldehyde oxime

Cat. No. B7855373
M. Wt: 160.17 g/mol
InChI Key: BWEFEUTYNRSOKX-UHFFFAOYSA-N
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Description

1H-indole-3-carbaldehyde oxime is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Microbial Activity

The compound has been identified as a base for synthesizing microbial active indole substituted oxadiazoles, showing promising in vitro antimicrobial activities against bacteria like S. aureus, E. coli, B. subtilis, and S. typhi. This suggests its potential application in developing antimicrobial agents (Suryawanshi et al., 2023).

Anticancer Studies

The compound serves as a precursor for indole-coumarin hybrids, which have been explored for their anticancer activities. These hybrids have shown promising results in in vitro cytotoxicity assays and Bcl-2 docking studies, indicating potential utility in cancer treatment (Kamath et al., 2015).

Spectroscopic and Computational Investigations

1H-Indole-3-carbaldehyde has been the subject of extensive spectroscopic and computational studies. Investigations include NMR, FT-Raman, FT-IR, UV-Visible, and DFT analyses to understand its molecular structure, vibrational modes, and chemical properties, providing valuable insights for its application in various fields (Fatima et al., 2022).

Antiproliferative Activities

Derivatives of 1H-indole-3-carbaldehyde have been synthesized and tested for their antiproliferative potency towards cancer cell lines like human breast cancer (MCF-7) and normal murine fibroblast (BALB/3T3) cells. The results indicated significant in-vitro antiproliferative activity, making these derivatives a subject of interest for cancer treatment research (Fawzy et al., 2018).

Green and Sustainable Synthesis Methods

Recent studies highlight the synthesis of knoevenagel condensed products of indole-3-carbaledehydes using ZnO nanoparticles and solvent-free methods. This approach not only yields significant results but is also environmentally friendly and economically viable (Madan, 2020).

properties

IUPAC Name

N-(1H-indol-3-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEFEUTYNRSOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301346486
Record name 1H-Indole-3-carboxaldehyde, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indole-3-carbaldehyde oxime

CAS RN

2592-05-4
Record name 1H-Indole-3-carboxaldehyde, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2592-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-carboxaldehyde, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-3-carboxaldehyde Oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
C Gopi, MD Dhanaraju - Future Journal of Pharmaceutical Sciences, 2020 - Springer
… Here, the key intermediate 1H-indole-3-carbaldehyde oxime was obtained by refluxing the … obtained from the interaction of 1H-indole-3-carbaldehyde oxime and 2-chloro acetamide …
Number of citations: 2 link.springer.com
E El-Sawy, H Abo-Salem, A Mandour - Egyptian Journal of …, 2017 - journals.ekb.eg
1H-Indole-3-carboxaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well indole alkaloids. Also they are …
Number of citations: 14 journals.ekb.eg
R Akunuri, V Veerareddy, G Kaul, A Akhir, T Unnissa… - Bioorganic …, 2021 - Elsevier
Infections caused due to multidrug resistant organisms have emerged as a constant menace to human health. Even though numerous antibiotics are currently available for treating …
Number of citations: 6 www.sciencedirect.com
NA Aksenov, AZ Gasanova, FY Prokonov… - Russian Chemical …, 2019 - Springer
A new method for synthesizing 11H-indolo[3,2-c]quinolines by SnCl 4 -catalyzed intramolecular electrophilic amination of 2-arylindole-3-carbaldehyde O-acetyl oximes was developed. …
Number of citations: 1 link.springer.com
AMM Shaker, EKA Abdelall… - BMC …, 2020 - bmcchem.biomedcentral.com
Three series of 2-(4-methylsulfonylphenyl) indole derivatives have been designed and synthesized. The synthesized compounds were assessed for their antimicrobial, COX inhibitory …
Number of citations: 18 bmcchem.biomedcentral.com
P Dhurjad, K Gupta, AP Sakla… - Separation …, 2023 - Wiley Online Library
… over sodium sulfate, and concentrated under reduced pressure to obtain 1H-indole-3-carbaldehyde oxime (B). 1H-indole-3-carbaldehyde oxime (B, 1.0 g, 6.2 mmol) was dissolved in …
R Alvarez, P Puebla, JF Diaz, AC Bento… - Journal of medicinal …, 2013 - ACS Publications
… )vinyl]-1H-indole-3-carbaldehyde oxime (22Z+E) (145 mg, 88… )vinyl]-1H-indole-3-carbaldehyde oxime: mp 162–164 C (CH … )vinyl]-1H-indole-3-carbaldehyde oxime: mp 162–164 C (CH …
Number of citations: 77 pubs.acs.org
R Álvarez, C Gajate, P Puebla, F Mollinedo… - European journal of …, 2018 - Elsevier
Resistance to combretastatin A-4 is mediated by metabolic modification of the phenolic hydroxyl and ether groups of the 3-hydroxy-4-methoxyphenyl (B ring). Replacement of the B ring …
Number of citations: 19 www.sciencedirect.com
ML Go, JL Leow, SK Gorla, AP Schüller… - Journal of medicinal …, 2010 - ACS Publications
The enzyme isoprenylcysteine carboxyl methyltransferase (Icmt) plays an important role in the post-translational modification of proteins that are involved in the regulation of cell growth. …
Number of citations: 54 pubs.acs.org
R Bensegueni, M Guergouri, C Bensouici… - Journal of Reports in …, 2019 - journals.lww.com
In this study, five oximes were synthesized, characterized, and their antioxidant activity investigated experimentally and theoretically. Labeled OX1–OX5, our oximes were subjected to …
Number of citations: 2 journals.lww.com

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